Cas no 1822439-70-2 (Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate)

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate structure
1822439-70-2 structure
商品名:Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
CAS番号:1822439-70-2
MF:C9H12N2O2
メガワット:180.203782081604
MDL:MFCD22417074
CID:4815689
PubChem ID:121232177

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
    • CS-0526902
    • methyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylate
    • MFCD22417074
    • E84563
    • BS-51777
    • 1822439-70-2
    • Methyl5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
    • MDL: MFCD22417074
    • インチ: 1S/C9H12N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h5-7H,2-4H2,1H3
    • InChIKey: QQKBTWBZTHSNAH-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CCCC2=NC=CN12)=O

計算された属性

  • せいみつぶんしりょう: 180.089877630g/mol
  • どういたいしつりょう: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 44.1

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1132776-5g
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 95%
5g
$1000 2024-07-23
Ambeed
A798684-1g
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 97%
1g
$320.0 2025-02-21
Alichem
A029196792-5g
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 97%
5g
$1752.72 2023-09-02
1PlusChem
1P01K166-100mg
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 97%
100mg
$85.00 2024-06-18
1PlusChem
1P01K166-250mg
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 97%
250mg
$120.00 2024-06-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH716-100mg
Imidazo[1,2-a]pyridine-5-carboxylic acid, 5,6,7,8-tetrahydro-, methyl estermethyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 95%
100mg
¥534.0 2024-04-23
abcr
AB595078-1g
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate; .
1822439-70-2
1g
€527.40 2024-07-19
Aaron
AR01K1EI-250mg
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 97%
250mg
$111.00 2023-12-14
Aaron
AR01K1EI-1g
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 97%
1g
$300.00 2023-12-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X196392A-1g
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
1822439-70-2 0.97
1g
¥3736.8 2024-07-24

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate 関連文献

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylateに関する追加情報

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate (CAS No. 1822439-70-2): A Comprehensive Overview

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate, identified by its CAS number 1822439-70-2, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the imidazopyridine class, a structural motif renowned for its diverse biological activities and potential therapeutic applications. The compound's unique framework, featuring a fused imidazole and pyridine ring system, positions it as a valuable scaffold for drug discovery and development.

The< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate molecule exhibits a high degree of structural complexity, which contributes to its multifaceted pharmacological properties. The presence of a carboxylate group at the 5-position enhances its solubility and reactivity, making it an attractive candidate for further chemical modifications. These modifications can be tailored to optimize its binding affinity to biological targets and improve its pharmacokinetic profile.

In recent years, there has been growing interest in imidazopyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of this class of compounds in treating neurological disorders, infectious diseases, and cancer. The< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate compound has been investigated for its ability to modulate key biological pathways involved in these conditions. For instance, research suggests that it may interfere with enzyme activity and signal transduction processes that are aberrant in disease states.

The synthesis of< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These include catalytic hydrogenation techniques and palladium-catalyzed cross-coupling reactions. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for preclinical and clinical studies.

One of the most compelling aspects of< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate is its potential as a lead compound for the development of novel therapeutics. Its structural features allow for selective interactions with biological targets such as kinases and transcription factors. Preclinical studies have demonstrated promising results in animal models of disease, indicating that derivatives of this compound may exhibit therapeutic efficacy comparable to existing treatments but with improved safety profiles.

The pharmacological properties of< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate have been further explored through computational modeling and molecular docking studies. These approaches have provided insights into how the compound interacts with its target proteins at the atomic level. Such detailed understanding is essential for designing next-generation analogs with enhanced potency and selectivity. The integration of experimental data with computational methods has become a cornerstone of modern drug discovery.

The future prospects for< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate are vast and exciting. Ongoing research aims to elucidate its mechanism of action and identify any potential side effects or drug-drug interactions. Phase I clinical trials are planned to assess its safety and tolerability in human subjects. If these trials yield positive results, subsequent phases will evaluate its efficacy in treating specific diseases.

The development of< strong>Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate exemplifies the collaborative efforts between academic researchers and pharmaceutical companies. Such partnerships are essential for translating laboratory discoveries into tangible medical benefits. The compound's journey from bench to market highlights the importance of innovation and perseverance in the pursuit of new medicines.

In conclusion,< strong>Methyl 5,6,7,tetrahydroimidazo[1,a]pyridine-5-carboxylate (CAS No. 1822439-70-2) is a promising compound with significant therapeutic potential. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its pharmacology and mechanisms of action,< strong>Methyl 5,tetrahydroimidazo[a]pyridine-5-carboxylate is poised to play a crucial role in the development of novel treatments for various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1822439-70-2)Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate
A1003468
清らかである:99%
はかる:1g
価格 ($):288.0